5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
Description
Contextualization of the Imidazole (B134444) Heterocycle in Organic Chemistry Research
The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms at positions 1 and 3. sigmaaldrich.com It is an aromatic system that plays a fundamental role in both biological and chemical sciences. nih.gov As a structural component, the imidazole nucleus is found in essential biomolecules, including the amino acid histidine and the neurotransmitter histamine. nih.govrsc.org Its unique chemical characteristics, such as its ability to act as both a proton donor and acceptor and its capacity to coordinate with metal ions, make it a versatile scaffold in organic synthesis and medicinal chemistry. nih.govrsc.org Consequently, imidazole derivatives are a subject of extensive research, leading to the development of numerous compounds with diverse applications. wikipedia.org
Historical Development of Research on Polysubstituted Imidazoles
The synthesis of the parent imidazole was first reported by Heinrich Debus in 1858. rsc.org This foundational work opened the door to the exploration of substituted imidazoles. Early methods often required harsh conditions and offered limited control over substitution patterns. A significant advancement in the synthesis of polysubstituted imidazoles was the Radziszewski reaction, which typically involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. sciepub.comijpsonline.com
Over the decades, research has focused on developing more efficient, versatile, and environmentally benign synthetic protocols. ijsrp.org This has led to the widespread use of multi-component reactions (MCRs), which allow for the construction of complex molecules like trisubstituted and tetrasubstituted imidazoles in a single step from simple precursors. sciepub.comijsrp.org Modern methods often employ various catalysts to improve yields and reaction times, including Lewis acids, solid-supported catalysts, and nanoparticles under conventional heating or microwave irradiation. ijsrp.orgbiolmolchem.comorganic-chemistry.org A particularly powerful method for the regioselective synthesis of 1,4,5-trisubstituted imidazoles is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.goviucr.org
Structural Significance of Aryl and Methoxyphenyl Substitutions in Imidazole Scaffolds
The substitution of aryl groups onto the imidazole core significantly influences its electronic properties, steric profile, and potential for intermolecular interactions. Aryl-substituted imidazoles are a major focus of research due to their applications in materials science, particularly in the field of photoluminescent and electroluminescent materials. sciepub.com The phenyl group at the C2 position and the 4-methoxyphenyl (B3050149) group at the C5 position of the target compound are key structural features.
A critical aspect of 1H-imidazoles substituted at the 4- or 5-position is the phenomenon of tautomerism. Due to the rapid migration of the proton between the two ring nitrogen atoms, 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole is in equilibrium with its tautomer, 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. For this reason, the compound is often referred to by both names. sigmaaldrich.com
The methoxyphenyl substituent introduces specific electronic effects. The methoxy (B1213986) (-OCH3) group at the para-position of the phenyl ring is a strong electron-donating group due to its resonance effect. This increased electron density can modulate the photophysical properties of the molecule and influence its reactivity. The precise positioning of these aryl groups creates a defined three-dimensional structure that governs how the molecule interacts with its environment.
Overview of Research Trajectories for the Target Imidazole and Analogs (Excluding Prohibited Applications)
Research on this compound and its analogs primarily revolves around their synthesis and characterization. The target compound is a solid with a melting point of 175-179 °C. sigmaaldrich.com Its fundamental properties are cataloged, providing a basis for further investigation.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 53458-08-5 | sigmaaldrich.com |
| Molecular Formula | C₁₆H₁₄N₂O | sigmaaldrich.com |
| Molecular Weight | 250.30 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 175-179 °C | sigmaaldrich.com |
| Synonym | 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | sigmaaldrich.com |
While detailed synthetic and spectroscopic studies specifically for this compound are not extensively published, the research trajectories for closely related isomers are well-documented. A primary focus is the development of efficient synthetic routes. The general and widely applied method for synthesizing 2,4,5-trisubstituted imidazoles is the one-pot condensation of benzil (B1666583), an aldehyde, and ammonium acetate (B1210297) in a suitable solvent like glacial acetic acid. sciepub.com For example, the synthesis of the isomeric compound 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole is achieved by reacting benzil, 4-methoxybenzaldehyde (B44291), and ammonium acetate. sciepub.com
Another research trajectory involves the detailed spectroscopic and crystallographic characterization of these compounds to understand their structure-property relationships. Spectroscopic data for isomers provide valuable comparative information for the characterization of related structures.
| Compound | ¹H NMR (Solvent, δ ppm) | IR (KBr, cm⁻¹) | Reference |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 12.52 (s, 1H, NH), 8.03 (d, 2H), 7.70-7.10 (m, 10H), 7.03 (d, 2H), 3.81 (s, 3H, OCH₃) (DMSO-d₆) | 3400 (NH), 3060, 1611 (C=N), 1490, 1179, 1028, 830, 761 | sciepub.com |
| 2-(p-Tolyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole | 9.31 (s, 1H, N-H), 8.1-6.9 (m, 13H, Ar-H), 4.09 (s, 3H, -OCH₃), 2.3 (s, 3H, Ar-CH₃) (Not specified) | 3445 (N-H), 1605 (C=N), 1250 (C-O-C) | ijsrp.org |
| 1-(4-Methoxyphenyl)-1H-imidazole | 7.78 (m, 1H), 7.30 (d, 2H), 7.20 (m, 2H), 6.98 (d, 2H), 3.85 (s, 3H, OCH₃) (CDCl₃) | 3128, 3107, 1610, 1517 (arom. C=C) |
These research efforts highlight a continued interest in the fundamental chemistry of polysubstituted imidazoles, driven by their potential utility in various fields of chemical science. The development of novel synthetic strategies and the detailed characterization of their properties remain active areas of investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-phenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-19-14-9-7-12(8-10-14)15-11-17-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUBRROOFQATFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475997 | |
| Record name | 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53458-08-5 | |
| Record name | 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60475997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways for 5 4 Methoxyphenyl 2 Phenyl 1h Imidazole
Classical Multi-Component Condensation Approaches
The most traditional and widely utilized method for synthesizing 2,4,5-triaryl-substituted imidazoles, including 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole, is the Debus-Radziszewski reaction. This approach involves a one-pot condensation of three or four components.
Cyclization Reactions Involving Benzaldehyde (B42025), Anisaldehyde, Benzil (B1666583), and Ammonium (B1175870) Acetate (B1210297) Precursors
The classical synthesis directly combines a 1,2-dicarbonyl compound, an aldehyde, and a nitrogen source, typically ammonium acetate, in a cyclization reaction. For the target molecule, the specific precursors are benzil (1,2-diphenylethane-1,2-dione), p-anisaldehyde (4-methoxybenzaldehyde), and ammonium acetate, which serves as the source of both nitrogen atoms for the imidazole (B134444) ring.
Alternatively, the 1,2-dicarbonyl precursor, in this case, an unsymmetrical benzil derivative, can be synthesized first. For instance, 4-methoxybenzoin (B1346898) can be prepared via a benzoin (B196080) condensation using benzaldehyde and anisaldehyde with a cyanide catalyst. ijsrp.org This intermediate is then oxidized, often with nitric acid in glacial acetic acid, to yield 1-(4-methoxyphenyl)-2-phenylethane-1,2-dione (4-methoxybenzil). ijsrp.org This unsymmetrical diketone is then reacted with benzaldehyde and ammonium acetate to form the desired 2-phenyl-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole isomer. ijsrp.orgresearchgate.net However, the more common and direct route for 2,4,5-trisubstituted imidazoles involves the condensation of benzil, an appropriate aldehyde, and ammonium acetate. researchgate.netslideshare.net In this one-pot reaction, benzil, benzaldehyde, and 4-methoxybenzaldehyde (B44291) would be used with ammonium acetate, though this can lead to a mixture of products. A more controlled synthesis for the specific target compound, this compound, uses benzil, p-anisaldehyde, and ammonium acetate.
The general mechanism involves the condensation of the aldehyde and ammonia (B1221849) (from ammonium acetate) to form a diimine intermediate, which then reacts with the 1,2-dicarbonyl compound. Subsequent cyclization and dehydration/oxidation steps lead to the formation of the aromatic imidazole ring. nih.gov
Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis
The efficiency of the classical multi-component synthesis is highly dependent on the reaction conditions. Researchers have extensively studied the optimization of temperature, solvents, and catalysts to improve yields and reduce reaction times.
Temperature: Conventional methods typically require elevated temperatures, often achieved by refluxing the reaction mixture for several hours. ijsrp.orgslideshare.net Heating is necessary to drive the condensation and cyclization steps to completion.
Solvent Systems: Glacial acetic acid is a frequently used solvent and catalyst for this reaction, promoting the formation of the imidazole ring under reflux conditions. ijsrp.orgjetir.org Ethanol is another common solvent. umsida.ac.idmsu.edu However, a push towards greener chemistry has led to the development of solvent-free conditions, where the reactants are heated together, often with a solid catalyst, which simplifies work-up and reduces environmental impact. orientjchem.orgresearchgate.netresearchgate.net
Catalysis: A wide array of catalysts has been employed to enhance the reaction rate and yield.
Acid Catalysts: Simple acids like glacial acetic acid often play a dual role as solvent and catalyst. slideshare.net Other Brønsted acids and Lewis acids such as bismuth(III) triflate (Bi(OTf)₃), FeCl₃, NiCl₂·6H₂O, and ZrCl₄ have been shown to be effective. nih.govscirp.org Solid acid catalysts like silica (B1680970) sulfuric acid (SiO₂-NaHSO₄) are also used, offering advantages like easy separation and reusability. orientjchem.org
Cyanide: Sodium cyanide is not typically used as a catalyst for the final imidazole cyclization but is crucial in the synthesis of the benzoin precursor from two different aldehydes (benzaldehyde and anisaldehyde), a key step in an alternative pathway to the required diketone. ijsrp.org
| Catalyst | Typical Solvent | Key Advantages | Reference |
|---|---|---|---|
| Glacial Acetic Acid | Acts as solvent | Inexpensive, readily available | ijsrp.orgjetir.org |
| Bismuth(III) Triflate | Acetonitrile (CH₃CN) | Good to moderate yields, non-toxic | scirp.org |
| SiO₂-NaHSO₄ | Solvent-free | Efficient, easy separation, reusable | orientjchem.org |
| NiCl₂·6H₂O | Ethanol/Water | Effective under heterogeneous conditions | scirp.org |
Modernized and Green Chemistry Synthetic Strategies
Recent advancements in organic synthesis have introduced more efficient, rapid, and environmentally benign methods for preparing this compound and related structures.
Microwave-Assisted Organic Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of triarylimidazoles. asianpubs.org By using microwave irradiation, the reaction time can be dramatically reduced from several hours to just a few minutes. jetir.orgrasayanjournal.co.in These reactions are often performed under solvent-free conditions or in green solvents like ethanol, which aligns with the principles of green chemistry. researchgate.netnih.gov Various catalysts, including glacial acetic acid, glyoxylic acid, and zeolites, have been successfully used in conjunction with microwave heating to produce high yields of the desired imidazole derivatives. umsida.ac.idrasayanjournal.co.inresearchgate.net This method offers significant advantages in terms of speed, energy efficiency, and often, higher product yields compared to conventional heating. asianpubs.org
| Catalyst | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Glyoxylic Acid | Solvent-free, Microwave | 1.5 min | 98% | rasayanjournal.co.in |
| Glacial Acetic Acid | Solvent-free, Microwave | 1-3 min | High | jetir.org |
| None | Solvent-free, Microwave | 3-5 min | 80-99% | researchgate.net |
| HISA | Ethanol, Microwave (280W) | 5 min | High | umsida.ac.id |
Metal-Catalyzed Coupling Reactions for Aryl-Imidazole Linkages
Modern synthetic strategies also include the construction of the aryl-imidazole framework through metal-catalyzed cross-coupling reactions. These methods offer high selectivity and functional group tolerance, allowing for the stepwise and controlled assembly of the target molecule.
Palladium-catalyzed C–N and C-C Cross-Coupling: Palladium catalysis is a cornerstone of modern organic synthesis. nih.gov The Buchwald-Hartwig amination, a Pd-catalyzed C-N cross-coupling reaction, can be used to form bonds between an aryl halide and a nitrogen-containing heterocycle like imidazole. mit.eduacs.orgyoutube.com More relevant to the synthesis of diaryl imidazoles is the direct C-H arylation, where a C-H bond on the imidazole ring is directly coupled with an aryl halide. nih.gov This avoids the need to pre-functionalize the imidazole ring. For instance, a 4(5)-aryl-1H-imidazole can undergo highly selective Pd(OAc)₂-catalyzed direct C-2 arylation with an aryl bromide to yield a 2,4(5)-diaryl-1H-imidazole. nih.govdocumentsdelivered.com
Copper-mediated Arylation: Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming C-N bonds and have been modernized for the N-arylation of imidazoles. researchgate.netacs.org These reactions typically couple an imidazole with an aryl halide (iodide or bromide) using a copper catalyst, often in the presence of a specific ligand like 4,7-dimethoxy-1,10-phenanthroline, under mild conditions. researchgate.netacs.org Copper can also catalyze the C-H arylation of azoles, providing a direct route to C-arylated imidazoles. researchgate.net These methods are often more cost-effective than their palladium-based counterparts. nih.gov
Regioselective Synthesis of 2,4- and 2,5-Diaryl-1H-Imidazoles
Controlling the regiochemistry of substitution is critical when synthesizing unsymmetrical molecules like this compound. Modern catalytic methods provide powerful tools for achieving high regioselectivity.
One strategy involves a two-step process starting with a pre-formed imidazole core. For example, a 4(5)-bromo-1H-imidazole can first undergo a Suzuki-Miyaura reaction with an arylboronic acid to selectively form a 4(5)-aryl-1H-imidazole. nih.gov This intermediate can then be subjected to a second, highly selective arylation at the C-2 position using a palladium catalyst and an aryl halide, yielding the desired 2,4(5)-diaryl-1H-imidazole without competing N-arylation. nih.govdocumentsdelivered.com
Alternatively, direct C-H functionalization can be controlled to favor a specific isomer. For instance, the direct arylation of 1-aryl-1H-imidazoles using a palladium catalyst has been shown to proceed with high regioselectivity at the C-5 position. acs.org Other methods describe the one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles from precursors like 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate, which allows for controlled placement of substituents. researchgate.netorganic-chemistry.org The choice of starting materials and reaction pathway is crucial for directing the formation of either 2,4- or 2,5-diaryl isomers. nih.gov
Mechanistic Investigations of Imidazole Ring Formation
Understanding the mechanistic underpinnings of imidazole synthesis is crucial for optimizing reaction conditions and controlling the regioselectivity of the final products. The formation of the 2,4,5-triaryl-substituted imidazole ring typically involves the condensation of three key components.
The most established and widely utilized method for synthesizing 2,4,5-triaryl-substituted imidazoles is the Debus-Radziszewski reaction. rsc.orgresearchgate.net This reaction involves a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, typically ammonium acetate. sciepub.com For the synthesis of the target compound's isomer, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the common reactants are benzil (the 1,2-dicarbonyl), 4-methoxybenzaldehyde, and ammonium acetate. sciepub.comresearchgate.net A plausible pathway for the formation of this compound would analogously involve the reaction of 4-methoxybenzil (B1615383), benzaldehyde, and ammonium acetate. ijsrp.org
The reaction mechanism is believed to proceed through several key steps:
Intermediate Imine Formation: Initially, the aldehyde (e.g., benzaldehyde) reacts with ammonia (from ammonium acetate) to form an imine and subsequently a hydrobenzamide-type intermediate.
Condensation with Dicarbonyl: This nitrogen-containing intermediate then condenses with the 1,2-dicarbonyl compound (e.g., 4-methoxybenzil).
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by a dehydration or oxidation step, to yield the final, stable aromatic imidazole ring. rsc.org
Alternative synthetic routes to the di-aryl imidazole core have also been explored. One such method involves the cyclization of α-(N-acylamino)ketones in the presence of ammonium acetate, which serves as a key step in some one-pot syntheses. Other modern approaches include nickel-catalyzed cyclization of amido-nitriles and reactions involving 2H-azirine intermediates, showcasing the versatility of synthetic strategies available. rsc.org
| Synthetic Pathway | Key Reactants | Description | Reference |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | A three-component, one-pot condensation reaction that is highly versatile for creating tri- and tetra-substituted imidazoles. | ijsrp.orgrsc.orgsciepub.com |
| From α-(N-acylamino)ketones | α-(N-acylamino)ketone, Ammonium Acetate | Cyclization reaction used as a key step in one-pot processes to form unsymmetrical 4,5-diaryl-1H-imidazoles. | |
| From Amido-nitriles | Amido-nitrile | Nickel-catalyzed intramolecular cyclization to form 2,4-disubstituted imidazoles. | rsc.org |
| Cascade Oxidation/Condensation | Aryl Methyl Ketone, DMSO-HBr, Ammonia | A cascade process where an aryl methyl ketone is first oxidized to a glyoxal (B1671930) intermediate, which then undergoes a Debus-Radziszewski type condensation. | researchgate.net |
The nature and position of functional groups on the aryl precursors play a critical role in directing the reaction and influencing its outcome.
Ammonia Source and Reaction Conditions: The choice of ammonia source and the reaction temperature can be critical for product selectivity. In a cascade process starting from aryl methyl ketones, it was observed that using ammonia at lower temperatures favored the formation of imidazole derivatives. researchgate.net Conversely, using ammonium acetate at higher temperatures tended to increase the yield of pyrazine (B50134) byproducts. researchgate.net This indicates that reaction conditions can be tuned to selectively favor the desired imidazole scaffold over other potential heterocyclic products.
Derivatization and Functionalization of the Imidazole Core
Once the this compound core is synthesized, it can be further modified to introduce new functional groups, enabling the exploration of structure-activity relationships and the development of novel materials.
Post-synthetic modification (PSM) offers a powerful strategy for functionalizing the pre-formed imidazole ring. nih.govrsc.orgresearchgate.net The imidazole core possesses several reactive sites amenable to further chemical transformation.
N-H Functionalization: The N-1 proton of the imidazole ring is acidic and can be deprotonated with a base. The resulting imidazolate anion is a potent nucleophile and can react with various electrophiles. nih.gov A common modification is N-alkylation, for instance, by reacting the imidazole with methyl iodide to yield an N-methylated derivative. nih.govresearchgate.net Another key transformation is N-arylation, which can be achieved via copper- or palladium-catalyzed cross-coupling reactions with aryl halides. nih.govbiomedres.us
C-H Functionalization/Aryl Ring Modification: While direct C-H functionalization of the imidazole ring is possible, a more common strategy involves modifying the pendant aryl rings. If the synthesis is performed using an aryl halide-substituted precursor (e.g., a bromophenyl group at the C2 or C5 position), this halide can serve as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or C-P bond forming reactions, to introduce additional aryl, carboxy, or phosphonato groups. worldscientific.com
| Modification Type | Reagents/Catalysts | Description | Reference |
| N-Alkylation | Base, Alkyl Halide (e.g., CH₃I) | Substitution at the N-1 position of the imidazole ring via an Sₙ2 reaction. | nih.govresearchgate.net |
| N-Arylation | Aryl Halide, Cu or Pd catalyst | Formation of a new C-N bond at the N-1 position of the imidazole ring. | biomedres.us |
| C-C Cross-Coupling | Bromo-substituted Imidazole, Boronic Acid, Pd Catalyst | Post-synthetic modification of a pre-installed halide on an aryl ring to introduce new carbon-based substituents. | worldscientific.com |
The inherent flexibility of multi-component reactions like the Debus-Radziszewski synthesis allows for the systematic creation of analogous imidazole scaffolds by simply varying the starting materials. ijsrp.orgsciepub.com
To generate analogs of this compound, one can strategically substitute any of the three core components:
Varying the 2-Aryl Moiety: By keeping 4-methoxybenzil and ammonium acetate as constant reactants, a library of 2-aryl substituted analogs can be synthesized by using a range of different aromatic aldehydes in place of benzaldehyde. ijsrp.org
Varying the 4/5-Aryl Moieties: To modify the substituents at the C4 and C5 positions, one would need to synthesize and use different 1,2-dicarbonyl compounds (benzils). For example, starting with 4,4'-dichlorobenzil (B184268) instead of 4-methoxybenzil would result in an analog with chlorophenyl groups at the C4 and C5 positions.
Introducing N-1 Substituents: Using a primary amine (R-NH₂) instead of ammonium acetate in the initial reaction leads directly to the formation of N-1 substituted (1,2,4,5-tetrasubstituted) imidazoles. rsc.orgresearchgate.net
| Target Analog | 1,2-Dicarbonyl | Aldehyde | Nitrogen Source |
| 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4-phenyl-1H-imidazole | 4-Methoxybenzil | 4-Chlorobenzaldehyde | Ammonium Acetate |
| 5-(4-Chlorophenyl)-2-phenyl-4-(4-methoxyphenyl)-1H-imidazole | 4-Chloro-4'-methoxybenzil | Benzaldehyde | Ammonium Acetate |
| 1-Methyl-5-(4-methoxyphenyl)-2-phenyl-1H-imidazole | 4-Methoxybenzil | Benzaldehyde | Methylamine |
| 2,5-bis(4-Methoxyphenyl)-4-phenyl-1H-imidazole | 4-Methoxybenzil | 4-Methoxybenzaldehyde | Ammonium Acetate |
This modular approach provides a powerful and efficient platform for generating extensive libraries of imidazole-based compounds for further investigation in various scientific fields.
Advanced Structural Elucidation and Molecular Architecture of 5 4 Methoxyphenyl 2 Phenyl 1h Imidazole
Single Crystal X-ray Diffraction Analysis for Molecular Conformation and Packing
In the solid state, weak intramolecular hydrogen bonds can play a significant role in stabilizing the molecular conformation. For the title compound, potential intramolecular interactions include C–H···N and C–H···O bonds. The oxygen atom of the methoxy (B1213986) group and the nitrogen atoms of the imidazole (B134444) ring are potential hydrogen bond acceptors. In related crystal structures, such as 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole, the crystal packing is stabilized by N—H⋯O hydrogen bonds that form centrosymmetric dimers. iucr.org Similarly, in other complex imidazole derivatives, C—H···O and O—H···N hydrogen bonds are observed, which dictates the formation of specific supramolecular structures. researchgate.net These examples suggest that the molecular structure of 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole is conducive to forming similar weak intramolecular hydrogen bonds, which would influence the orientation of the phenyl and methoxyphenyl substituents.
The crystal packing of aromatic compounds like this compound is often governed by intermolecular interactions, particularly π-π stacking. The presence of three aromatic systems (one phenyl, one methoxyphenyl, and the imidazole ring) creates a high likelihood of such interactions. These non-covalent interactions occur between the electron-rich π systems of adjacent aromatic rings, contributing significantly to the stability of the crystal lattice.
Studies on various imidazole derivatives confirm the prevalence of π-π stacking. mdpi.comnih.gov For example, in the crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole, π-π stacking interactions are noted with an intercentroid separation distance of 3.792 Å between adjacent imidazole rings. iucr.org The electron-rich nature of the imidazole ring can enhance these π-π interactions. mdpi.com It is therefore highly probable that the solid-state architecture of this compound features extensive π-π stacking, where the phenyl and methoxyphenyl rings of one molecule interact with the rings of neighboring molecules to build a stable, three-dimensional supramolecular assembly.
Crystallographic studies of analogous compounds provide insight into these conformations. For instance, in 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, the dihedral angle between the benzene (B151609) and imidazole rings is 14.86 (16)°. ijrar.org In more complex structures like 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol, the dihedral angles between the central imidazole ring and the various phenyl rings can range from approximately 19° to 89°. researchgate.net In 1-(4-methoxyphenyl)-1H-imidazole, the angle between the mean planes of the imidazole and arene rings is 43.67 (4)°. iucr.org Based on these examples, it is expected that in this compound, both the phenyl and the 4-methoxyphenyl (B3050149) rings are twisted out of the plane of the imidazole ring, resulting in a non-planar, propeller-like conformation.
High-Resolution Spectroscopic Characterization for Structural Insights
Spectroscopic methods provide detailed information about the chemical environment, functional groups, and dynamic behavior of the molecule.
While specific experimental NMR spectra for this compound are not available in the cited literature, the expected chemical shifts can be predicted based on the molecular structure and data from analogous compounds.
Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic rings, the imidazole N-H proton, and the methoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic H (Phenyl) | 7.20 - 7.80 | Multiplet (m) |
| Aromatic H (Methoxyphenyl, ortho to OMe) | 6.90 - 7.10 | Doublet (d) |
| Aromatic H (Methoxyphenyl, meta to OMe) | 7.40 - 7.70 | Doublet (d) |
| Imidazole C-H | 7.10 - 7.30 | Singlet (s) |
| Imidazole N-H | 12.0 - 13.0 | Broad Singlet (br s) |
| Methoxy (O-CH₃) | 3.80 - 3.90 | Singlet (s) |
Predicted ¹³C NMR Data: The carbon NMR spectrum would differentiate the carbons of the phenyl, methoxyphenyl, and imidazole rings, as well as the methoxy carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (Phenyl & Methoxyphenyl) | 114 - 140 |
| Imidazole C (C2, C4, C5) | 115 - 148 |
| Methoxy C (O-CH₃) | ~ 55 |
| Aromatic C (C-OMe) | 158 - 160 |
These predicted values are based on the analysis of similar structures and standard chemical shift ranges for these functional groups. iucr.orgresearchgate.net
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. A detailed vibrational analysis of the closely related compound 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole (MPDPI) provides a strong basis for assigning the spectral bands of the title compound.
Key vibrational modes for this compound include:
N-H Vibrations: The stretching of the N-H bond in the imidazole ring typically appears as a broad band in the region of 3500–3200 cm⁻¹, with its exact position influenced by hydrogen bonding.
C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region. Aliphatic C-H stretching from the methoxy group appears below 3000 cm⁻¹.
C=N and C=C Vibrations: The stretching vibrations of the C=N bonds within the imidazole ring and the C=C bonds of the aromatic rings typically occur in the 1615–1450 cm⁻¹ range.
C-O Vibrations: The characteristic asymmetric and symmetric stretching of the aryl-alkyl ether bond (Ar-O-CH₃) is expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
The following table summarizes the expected major FTIR peaks based on the analysis of related compounds. mdpi.com
| Frequency (cm⁻¹) | Vibrational Assignment |
| ~ 3410 | N-H stretching |
| 3100 - 3000 | Aromatic C-H stretching |
| ~ 2960, 2837 | Aliphatic C-H stretching (CH₃) |
| ~ 1605 | C=C/C=N stretching |
| ~ 1520 | Aromatic C=C stretching |
| ~ 1290 | N-H in-plane bending |
| ~ 1250 | Asymmetric C-O-C stretching |
| ~ 1175 | C-H in-plane bending |
| ~ 1030 | Symmetric C-O-C stretching |
| ~ 830 | C-H out-of-plane bending |
This spectroscopic signature provides a reliable method for the identification and structural confirmation of the this compound molecule.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of novel compounds, providing precise information on the molecular weight and elemental composition, as well as insights into the molecule's structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental formula, while electron impact (EI) mass spectrometry reveals characteristic fragmentation pathways that aid in its structural verification.
Detailed Research Findings
While a publicly available, detailed mass spectrometric analysis specifically for this compound is not extensively documented in dedicated studies, its fragmentation behavior can be reliably predicted based on established principles of mass spectrometry and studies on structurally related imidazole and benzimidazole (B57391) derivatives. researchgate.netscispace.comjournalijdr.com The molecular formula of this compound is C₁₆H₁₄N₂O, which corresponds to a molecular weight of approximately 250.29 g/mol . In high-resolution mass spectrometry, the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be determined, providing strong evidence for the elemental composition.
The fragmentation of substituted imidazoles under electron impact (EI) conditions typically proceeds through pathways that maintain the integrity of the stable imidazole ring. researchgate.netnih.gov The fragmentation is generally initiated at the substituent groups. For this compound, the fragmentation cascade is expected to be influenced by the phenyl and 4-methoxyphenyl substituents.
Key fragmentation pathways anticipated for this molecule include:
Loss of a Methyl Radical (·CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical. This would result in a significant fragment ion [M-15]⁺.
Loss of a Hydrogen Cyanide (HCN) Molecule: A characteristic fragmentation of the imidazole ring itself involves the expulsion of a neutral HCN molecule, which would lead to an [M-27]⁺ ion. researchgate.net This cleavage is a hallmark of many nitrogen-containing heterocyclic compounds.
Cleavage of Substituent Bonds: The bonds connecting the phenyl and methoxyphenyl rings to the imidazole core can undergo cleavage. This can lead to the formation of a phenyl cation (C₆H₅⁺, m/z 77) and a methoxyphenyl cation (CH₃OC₆H₄⁺, m/z 107) or related fragment ions.
Formation of Benzoyl Cation: Fragmentation may also involve the phenyl group attached to the C2 position of the imidazole, potentially leading to the formation of a benzoyl-like cation (C₆H₅CO⁺, m/z 105) through rearrangement and cleavage.
The interplay of these fragmentation pathways would result in a characteristic mass spectrum, with a prominent molecular ion peak and several key fragment ions that are diagnostic for the structure of this compound.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound
The following table outlines the predicted major fragment ions, their mass-to-charge ratio (m/z), and the plausible corresponding molecular fragment lost from the parent molecule.
| m/z (amu) | Proposed Fragment Ion Structure | Neutral Loss | Plausible Fragmentation Pathway |
| 250 | [C₁₆H₁₄N₂O]⁺ | - | Molecular Ion (M⁺) |
| 235 | [C₁₅H₁₁N₂O]⁺ | ·CH₃ | Loss of a methyl radical from the methoxy group. |
| 223 | [C₁₅H₁₃N]⁺ | HCN | Loss of hydrogen cyanide from the imidazole ring. |
| 107 | [C₇H₇O]⁺ | C₉H₇N₂ | Cleavage of the bond between the methoxyphenyl group and the imidazole ring. |
| 105 | [C₇H₅O]⁺ | C₉H₉N₂ | Formation of the benzoyl cation. |
| 77 | [C₆H₅]⁺ | C₁₀H₉N₂O | Formation of the phenyl cation. |
This predicted fragmentation pattern provides a solid basis for the identification and structural confirmation of this compound in analytical studies.
Computational and Theoretical Chemistry Studies of 5 4 Methoxyphenyl 2 Phenyl 1h Imidazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of the molecule.
Density Functional Theory (DFT) has been widely applied to study the geometry and electronic properties of imidazole (B134444) derivatives. For closely related compounds like 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole (MPDPI), calculations using the B3LYP functional with basis sets such as ccpVDZ and 6-311G have been employed to optimize the molecular structure and compute electronic parameters. ijrar.org Such studies are foundational for understanding the electronic behavior of the title compound.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity and the energy required for electronic transitions. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to move an electron from the ground state to an excited state. nih.gov
In studies of analogous imidazole derivatives, the HOMO is often localized on the electron-rich portions of the molecule, such as the methoxyphenyl group, while the LUMO is distributed over the imidazole ring and other electron-accepting moieties. ijrar.orgresearchgate.net This distribution facilitates intramolecular charge transfer upon excitation. The computed HOMO-LUMO energy demonstrates that charge exchange takes place within the molecule. nih.gov
Table 1: Calculated Frontier Molecular Orbital Energies for an Analogous Imidazole Derivative Data derived from studies on 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole.
| Parameter | Energy (eV) |
| E (HOMO) | -5.59 |
| E (LUMO) | -1.53 |
| Energy Gap (ΔE) | 4.06 |
| Source: Based on data from Jeya et al. (2018) ijrar.org |
The analysis of the molecular electrostatic potential (MEP) surface further complements the HOMO-LUMO analysis. The MEP map illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack.
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can determine the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. researchgate.net For imidazole-based chromophores, the absorption bands are often associated with π→π* and n→π* electronic transitions. beilstein-journals.org
The fluorescence properties are linked to the nature of the first excited state. For many imidazole derivatives, fluorescence is a result of an excited-state process, such as intramolecular charge transfer (ICT). nih.govnih.gov Computational models can predict emission wavelengths by optimizing the geometry of the first excited state and calculating the energy difference between it and the ground state. The solvent environment plays a crucial role and can be modeled using approaches like the Polarizable Continuum Model (PCM). unife.it
The structure of 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole, featuring an electron-donating methoxyphenyl group and an imidazole-phenyl system that can act as an electron acceptor, is conducive to intramolecular charge transfer (ICT). Upon absorption of light, an electron is promoted from the HOMO, largely centered on the donor moiety, to the LUMO, which is primarily located on the acceptor part of the molecule. ijrar.orgresearchgate.net This redistribution of electron density from the donor to the acceptor is the essence of an ICT state.
The extent of ICT is influenced by several factors, including:
The strength of the donor and acceptor groups: The methoxy (B1213986) group is a moderate electron donor.
The nature of the π-conjugated system: The phenyl-imidazole core serves as the bridge for charge migration.
The molecular planarity: A more planar conformation between the donor and acceptor units generally enhances π-conjugation and facilitates more efficient ICT. beilstein-journals.org
DFT and TD-DFT calculations are essential for characterizing the ICT process. By analyzing the molecular orbitals involved in the main electronic transitions, it is possible to quantify the charge transfer. researchgate.net In some related systems, the geometry of the molecule can change in the excited state, leading to the formation of a twisted intramolecular charge transfer (TICT) state, which often results in a large Stokes shift and solvent-dependent fluorescence. researchgate.net
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and structural stability of the molecule.
The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the three aromatic rings to the central imidazole scaffold. X-ray crystallography studies of closely related compounds provide valuable data on the preferred solid-state conformations.
Computational conformational analysis can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. unife.it These studies confirm that while there is rotational freedom, specific twisted conformations are energetically favored.
Table 2: Representative Dihedral Angles from Crystal Structures of Analogous Imidazole Derivatives
| Compound | Rings Involved | Dihedral Angle (°) |
| 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol | Imidazole Ring & Methoxyphenyl Ring | 49.45 |
| 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol | Imidazole Ring & Phenyl Ring | 88.94 |
| 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole | Benzimidazole (B57391) Ring & Methoxyphenyl Ring | 48.00 |
| 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole | Benzimidazole Ring & Phenyl Ring | 64.48 |
| Source: Based on data from Mohamed et al. (2014) researchgate.net and Arshad et al. (2013) nih.gov |
Molecular dynamics simulations can be used to study how this compound interacts with its environment, such as solvent molecules or other solutes. semanticscholar.org These simulations track the movements of atoms over time, providing a detailed picture of intermolecular forces.
Key non-covalent interactions that can be simulated include:
Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the non-protonated nitrogen atom can act as an acceptor. researchgate.net
C-H···π and π-π Stacking: The aromatic rings can participate in C-H···π interactions and stacking interactions with other aromatic systems. researchgate.netnih.gov
MD simulations performed on related imidazole inhibitors have been used to test the stability of their complexes by analyzing the root-mean-square deviation (RMSD) over the simulation period. semanticscholar.org Such simulations can reveal how the molecule adapts its conformation to maximize favorable interactions and maintain stability within a specific environment. tandfonline.com
Reaction Mechanism Modeling via Computational Approaches
Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions. For a molecule like this compound, these methods can model its formation, predicting the most likely synthetic routes and stereochemical outcomes.
Transition State Analysis for Plausible Synthetic Pathways
The synthesis of substituted imidazoles often involves multi-component reactions where various isomers can be formed. Transition state analysis using quantum mechanics, particularly Density Functional Theory (DFT), is a critical tool for understanding the underlying mechanisms of these transformations. beilstein-journals.orgnih.gov
Computational workflows can model plausible synthetic pathways, such as the condensation reaction of an α-dicarbonyl compound (like a substituted benzil), an aldehyde (anisaldehyde), and an ammonia (B1221849) source (ammonium acetate). sciepub.comijsrp.org By calculating the energy profiles of potential reaction intermediates and transition states, chemists can determine the activation energy for each step. The pathway with the lowest activation barrier is predicted to be the most favorable. beilstein-journals.org For instance, in related palladium-catalyzed C-H activation reactions, the rate- and regioselectivity-determining step is often the formation of a palladacycle intermediate via a concerted metalation-deprotonation (CMD) mechanism. beilstein-journals.org DFT calculations can precisely model the geometry and energy of the transition state for this step, providing crucial insights into the reaction's feasibility and kinetics. beilstein-journals.orgnih.gov
Table 1: Computational Methods in Reaction Mechanism Modeling
| Methodology | Application to Imidazole Synthesis | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Calculating the energies of reactants, intermediates, transition states, and products. | Determination of activation barriers, reaction feasibility, and the most probable reaction pathway. beilstein-journals.orgnih.gov |
| Transition State Search Algorithms | Locating the specific geometry of the highest energy point along the reaction coordinate. | Understanding the structural changes required for the reaction to proceed and identifying the rate-determining step. beilstein-journals.org |
| Frequency Calculations | Characterizing stationary points on the potential energy surface as minima (reactants, products) or first-order saddle points (transition states). | Confirmation of a true transition state (identified by a single imaginary frequency) and calculation of zero-point vibrational energies. |
Regioselectivity Predictions in Imidazole Formation
Regioselectivity is a key challenge in the synthesis of asymmetrically substituted imidazoles like this compound. When reacting unsymmetrical diketones with aldehydes, the cyclization can lead to different regioisomers. Computational models are instrumental in predicting which isomer will be the major product. nih.govchemrxiv.org
Automated quantum mechanics-based workflows have been developed to predict regioselectivity with high accuracy. beilstein-journals.orgnih.govchemrxiv.org These methods systematically evaluate all possible reaction sites. For each potential site, the activation energy of the key bond-forming step is calculated. The site with the lowest activation barrier is predicted to be the most reactive, thus determining the regiochemical outcome of the reaction. beilstein-journals.org For example, in the synthesis of 1,3,4,5-tetrasubstituted pyrazoles, a related heterocyclic system, regioselectivity is controlled by the specifics of the 1,3-dipolar cycloaddition reaction, which can be modeled computationally. nih.gov These predictive models allow for the rational design of synthetic routes that favor the desired isomer, saving significant time and resources in experimental work. chemrxiv.org
Pharmacophore Modeling and Ligand Design Principles (Excluding Clinical Outcomes)
Pharmacophore modeling is a cornerstone of computational drug design, focusing on the essential structural features a molecule must possess to interact with a specific biological target. nih.govunina.it This approach abstracts the chemical features of a molecule into a 3D model, which can then be used to design new molecules or screen databases for compounds with similar interaction potential. unina.itdergipark.org.tr
In Silico Screening and Virtual Ligand Interaction Prediction (e.g., Enzyme Binding Sites)
In silico screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a biological target, such as an enzyme or receptor. researchgate.netnih.gov For this compound and its derivatives, this process begins with the development of a pharmacophore model. This model defines the crucial spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers that are essential for binding. unina.itresearchgate.net
Once a pharmacophore model is established, it can be used as a 3D query to filter virtual compound databases, such as the ZINC database. dergipark.org.trresearchgate.net The hits from this initial screening are then subjected to molecular docking simulations. Docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.netmdpi.com These simulations calculate a scoring function to estimate the binding affinity.
Studies on similar trisubstituted imidazole derivatives have used these methods to identify potential inhibitors for enzymes like acetylcholinesterase (AChE). mdpi.com Molecular docking of an imidazole derivative into the AChE active site revealed potential π-π stacking interactions between one of the phenyl rings and the Trp84 residue, a crucial interaction for ligand binding. mdpi.com This demonstrates how virtual screening can predict specific molecular interactions that underpin a compound's activity at a mechanistic level.
Table 2: Key Pharmacophoric Features for Ligand Design
| Feature Type | Description | Example Interaction |
|---|---|---|
| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket. mdpi.com |
| Hydrogen Bond Donor (HBD) | A group containing a hydrogen atom attached to an electronegative atom (e.g., N-H in the imidazole ring). | Formation of a hydrogen bond with an acceptor group (e.g., a carbonyl oxygen) on the protein. |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom with a lone pair of electrons (e.g., the nitrogen atoms in the imidazole ring). | Accepting a hydrogen bond from a donor group (e.g., a hydroxyl or amine group) on the protein. |
| Hydrophobic Group | A nonpolar group, such as an alkyl or aryl substituent. | Engaging in van der Waals interactions within a hydrophobic pocket of the target protein. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Excluding Therapeutic Efficacy)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their measured activity. researchgate.net These models are invaluable for providing mechanistic insights by identifying the specific physicochemical properties that govern a compound's behavior. nih.gov
For imidazole derivatives, QSAR studies have been performed to understand the structural requirements for various activities. researchgate.netnih.gov In a typical QSAR study, a set of related compounds is synthesized, and their activity is measured. Then, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as:
Electronic properties: Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents.
Hydrophobicity: The partition coefficient (logP) or substituent hydrophobicity constants (π).
Steric properties: Molar refractivity (MR) or STERIMOL parameters, which describe the size and shape of substituents. nih.gov
Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that links these descriptors to the observed activity. researchgate.netnih.gov For example, a QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives revealed that the presence of electron-withdrawing groups at the para position of a phenyl ring was unfavorable for cytotoxicity, as indicated by a negative coefficient for the σp descriptor. nih.gov The same study showed that increased lipophilicity of substituents at the meta position of the 5-phenyl ring increased cytotoxicity. nih.gov These models provide a quantitative understanding of how specific structural modifications can modulate a compound's intrinsic activity.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole |
| 5-phenyl-1-phenylamino-1H-imidazole |
| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide |
| Benzil (B1666583) |
| Anisaldehyde |
| Ammonium (B1175870) acetate (B1210297) |
| 1,3,4,5-tetrasubstituted pyrazoles |
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol |
| 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide |
| 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one |
| 4-methoxybenzaldehyde (B44291) |
| 2-hydroxy-1-(4-methoxyphenyl)-ethan-1-one |
| 1-(4-methoxyphenyl)-2-phenylethan-1,2-dione |
Photophysical Properties and Optoelectronic Applications of 5 4 Methoxyphenyl 2 Phenyl 1h Imidazole Derivatives
Absorption and Emission Spectroscopy
The interaction of 5-(4-methoxyphenyl)-2-phenyl-1H-imidazole derivatives with light is dictated by their electronic structure, which gives rise to distinct absorption and emission profiles. These properties are sensitive to the molecular architecture and the surrounding environment.
UV-Visible Absorption Profiles and Electronic Transitions
Aryl-substituted imidazole (B134444) derivatives, including those based on the this compound scaffold, typically exhibit strong absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. These absorptions are primarily attributed to π-π* electronic transitions within the conjugated π-electron system of the molecule. researchgate.netmdpi.com For instance, a series of imidazole derivatives, which are structurally related, show absorption maxima in the range of 327–365 nm. nih.gov The specific position and intensity of these absorption bands are influenced by the extent of conjugation and the nature of the substituents attached to the imidazole core and its pendant aryl rings.
In many triaryl-substituted imidazoles, the absorption spectra can feature multiple bands. For example, some derivatives exhibit a high-energy band around 290 nm and a lower-energy band around 380 nm, both with high molar extinction coefficients (ε > 10⁴ dm³ mol⁻¹ cm⁻¹). nih.gov The lower-energy absorption is often associated with an intramolecular charge transfer (ICT) character, where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon excitation. nih.govrsc.org The methoxy (B1213986) group (-OCH₃) on the phenyl ring at the 5-position acts as an electron-donating group, influencing these transitions. Theoretical calculations, such as Density Functional Theory (DFT), often confirm that the highest occupied molecular orbital (HOMO) is localized on the donor portion of the molecule, while the lowest unoccupied molecular orbital (LUMO) resides on the acceptor portion, supporting the ICT nature of the transition. nih.govrsc.org
| Compound Type | Typical Absorption Maxima (λ_abs) | Associated Transitions | Reference |
| Aryl-Substituted Imidazoles | 327-365 nm | π-π, ICT | nih.gov |
| D-π-A Imidazole Derivatives | ~290 nm and ~380 nm | π-π, ICT | nih.gov |
| Imidazole-2-carbaldehyde | 280-282 nm | π-π* | mdpi.com |
Fluorescence Emission Spectra, Quantum Yields, and Lifetimes
Upon absorption of UV light, these imidazole derivatives can relax to the ground state by emitting light, a process known as fluorescence. The emission spectra are typically broad and located at longer wavelengths than the absorption spectra (a phenomenon known as the Stokes shift). The emission color can be tuned from blue to orange depending on the specific molecular structure. nih.govrsc.org For example, various imidazole derivatives exhibit strong photoluminescence with emission maxima ranging from 435 nm to 453 nm. nih.gov
The fluorescence quantum yield (Φ_F), a measure of the efficiency of the emission process, is a critical parameter. For many aryl-substituted imidazoles, the quantum yield can be quite high, with some 1,4-phenylene-spaced bis-imidazoles reaching values up to 0.90. nih.gov However, the quantum yield is highly dependent on the molecular structure and environment. In dilute solutions, many simple triarylimidazole compounds are weakly emissive due to non-radiative decay pathways. chemistryjournal.netglobethesis.com For instance, a D-π-A type imidazole derivative (T-1) was found to have a quantum yield of 0.59 in a polar solvent like DMF, while related imidazolium (B1220033) salts showed slightly lower or varied yields. nih.gov
Fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is also sensitive to the molecular environment. For a series of related imidazole derivatives, lifetimes were observed to be similar within the same solvent but increased with solvent polarity, for instance, from 1.7 ns to 2.54 ns when moving from a non-polar to a polar solvent. nih.gov
| Compound/Derivative Family | Emission Maxima (λ_em) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) | Reference |
| Imidazole Derivatives (general) | 435-453 nm | - | - | nih.gov |
| 1,4-Phenylene-spaced bis-imidazoles | Blue-Green Emission | Up to 0.90 | - | nih.gov |
| D-π-A Imidazole (T-1) in DMF | - | 0.59 | 1.7 - 2.54 ns (solvent dependent) | nih.gov |
| Imidazole Derivative in ACN | 374 nm | 0.29 | - | uminho.pt |
Effects of Substituents and Solvents on Photophysical Parameters
The photophysical properties of this compound derivatives are profoundly influenced by the electronic nature of substituents and the polarity of the solvent, a phenomenon known as solvatochromism. evidentscientific.comnih.gov
Substituent Effects: Attaching electron-donating groups (like methoxy or amino groups) or electron-withdrawing groups (like cyano or nitro groups) to the aryl rings can significantly alter the HOMO and LUMO energy levels. researchgate.netrsc.org Increasing the electron-withdrawing strength of an acceptor group in a donor-π-acceptor (D-π-A) imidazole system generally leads to a red-shift (bathochromic shift) in both absorption and emission spectra due to a smaller HOMO-LUMO energy gap. nih.govrsc.org Conversely, it can sometimes lead to diminished fluorescence intensity or quenching in solution. rsc.org The methoxy group in the title compound is an electron donor, which plays a crucial role in defining its electronic and photophysical behavior.
Solvent Effects (Solvatochromism): Many aryl-substituted imidazoles exhibit positive solvatochromism, where the emission peak shifts to a longer wavelength (red-shift) as the solvent polarity increases. researchgate.netnih.govsemanticscholar.org This is because the excited state of these molecules is often more polar than the ground state, especially in D-π-A structures. nih.gov A more polar solvent stabilizes the polar excited state to a greater extent than the ground state, thus reducing the energy gap for emission. evidentscientific.com For example, one study on imidazole-based dyes showed significant bathochromic shifts in emission, moving from 476 nm in non-polar n-hexane to 599 nm in polar acetonitrile. researchgate.netnih.govsemanticscholar.org This sensitivity to the environment makes them suitable for use as fluorescent probes. evidentscientific.com
Aggregation-Induced Emission (AIE) Phenomena
A significant and highly studied property of many polysubstituted aryl imidazoles is Aggregation-Induced Emission (AIE). This counterintuitive phenomenon describes how these molecules, which are often non-emissive or weakly fluorescent in dilute solutions, become highly luminescent upon aggregation in poor solvents or in the solid state. rsc.orgnih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. chemistryjournal.net
Mechanism of AIE in Aryl-Substituted Imidazole Systems
The primary mechanism responsible for AIE in these systems is the Restriction of Intramolecular Rotation (RIR) . nih.govchemistryjournal.net In dilute solutions, the phenyl rings attached to the imidazole core can undergo free rotation and other low-frequency vibrations. These intramolecular motions act as efficient non-radiative decay channels, dissipating the absorbed energy as heat rather than light, which results in weak or no fluorescence. chemistryjournal.netnih.gov
When the molecules aggregate, for instance, by adding a poor solvent (like water) to a solution in a good solvent (like THF), their physical movement is constrained. nih.gov The steric hindrance within the aggregate physically locks the phenyl rings, restricting their rotation. This blockage of the non-radiative decay pathways effectively "turns on" the radiative channel, leading to a significant enhancement in fluorescence intensity. chemistryjournal.netacs.org The formation of nanoparticles or aggregates can be confirmed by techniques like dynamic light scattering (DLS). nih.gov
Characterization of Solid-State Luminescence
The AIE effect leads to robust solid-state luminescence, a highly desirable property for applications like OLEDs. rsc.orgtandfonline.com In the solid state, the molecules are naturally packed in a way that restricts intramolecular rotations, leading to high emission efficiency. nih.gov The solid-state emission of AIE-active imidazole derivatives is often bright and can be tuned by modifying the molecular structure. nih.govresearchgate.net
The specific packing arrangement in the crystalline state, which can be determined by X-ray diffraction (XRD), plays a crucial role. rsc.orgresearchgate.net Different crystalline polymorphs of the same compound can exhibit different emission colors and intensities, a phenomenon known as polymorphism-dependent emission. nih.gov For some imidazole derivatives, the transition from an ordered crystalline phase to a disordered amorphous phase, for example through mechanical grinding, can lead to changes in the emission color (mechanofluorochromism), which is often reversible upon heating or fuming with a solvent. rsc.orgresearchgate.net This highlights the strong link between the supramolecular organization in the solid state and the observed luminescent properties.
Applications in Materials Science and Chemical Sensing
Derivatives of the 2,4,5-triaryl imidazole framework are recognized for their utility as solid-state emitters and components of smart materials. semanticscholar.org Their characteristic intramolecular charge transfer (ICT) properties, arising from the electronic interplay between the imidazole core and its aryl substituents, are fundamental to their application in both sensing and optoelectronics. semanticscholar.orgresearchgate.net
Design of Fluorescent Probes and Sensors (e.g., for Nanoparticulates)
While specific research on this compound as a sensor for nanoparticulates is not extensively documented, the broader class of imidazole-based compounds is well-established in the design of fluorescent probes. rsc.orgdntb.gov.ua The underlying principle involves monitoring changes in the fluorophore's emission—such as quenching or enhancement—upon interaction with a target analyte.
The imidazole scaffold is inherently fluorescent, and its derivatives can be synthetically modified to create high selectivity for specific analytes. For instance, a series of N1-functionalized imidazoles have been developed as highly sensitive and selective fluorescent probes for detecting toxic and explosive nitroaromatic compounds like picric acid. rsc.org In these systems, the amphoteric nature of the imidazole ring and the electronic tuning provided by the N1-substituent are crucial for selective recognition. rsc.org Similarly, other imidazole derivatives have been engineered to act as "off-on-off" fluorescent probes for the sequential detection of biologically important species such as zinc ions (Zn²⁺) and hydrogen sulfide (B99878) (H₂S). dntb.gov.ua
Given these precedents, this compound represents a promising platform for developing new fluorescent sensors. Its core structure provides the necessary photophysical properties, which could be modulated by interactions with various analytes, including nanoparticles. Future research could involve functionalizing the N-H position of the imidazole ring to introduce specific binding sites, thereby creating targeted probes for environmental or biological sensing applications.
Potential in Organic Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Photovoltaics)
The tunable electronic structure of triaryl-imidazole derivatives makes them strong candidates for use in organic optoelectronic devices, where they can function as emitters, hosts, or charge-transporting materials. The performance of these materials is dictated by their electronic energy levels (HOMO and LUMO), absorption spectra, and charge transfer characteristics. researchgate.net
Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to investigate the optoelectronic properties of closely related structures, such as 4,5-bis(4-methoxyphenyl)-2-phenyl-1H-imidazole, for potential use in Dye-Sensitized Solar Cells (DSSCs). researchgate.net These theoretical investigations provide insight into key parameters that govern device efficiency. By modifying the donor and acceptor groups on the imidazole framework, properties like the electronic injection free energy (ΔG_inject) and the absorption spectrum can be optimized for photovoltaic applications. researchgate.net Dyes featuring strong acceptor units, for instance, tend to absorb light in both the visible and UV regions of the electromagnetic spectrum.
| Parameter | Value |
|---|---|
| HOMO (eV) | -5.26 |
| LUMO (eV) | -1.63 |
| Energy Gap (E_g) (eV) | 3.63 |
| Absorption Wavelength (λ_max) (nm) | 314.10 |
The data indicate that the methoxy-substituted derivative possesses a wide energy gap, and its primary absorption is in the UV range, suggesting its potential as a host material or a component in devices targeting that spectral region. researchgate.net The high molar extinction coefficients and large Stokes shifts observed in similar imidazole-based D-π-A dyes further underscore their suitability for optoelectronic applications. semanticscholar.org
Explorations in Electroluminescent Materials
The fluorescence of lophine derivatives is not just useful for sensing but also forms the basis of their application as emitters in Organic Light-Emitting Diodes (OLEDs). Experimental work on isomers and close derivatives of this compound has demonstrated their promise in electroluminescent devices.
In a recent study, the compound 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (an isomer of the title compound, designated BIm-H-OMe) was synthesized and incorporated as the emissive layer in an OLED. metu.edu.tr The device, fabricated with an architecture of ITO/α-NPD/BIm-H-OMe/TPBi/LiF-Al, exhibited strong electroluminescence. metu.edu.tr The photoluminescence (PL) emission peak of this material was observed at 488 nm, corresponding to the blue-green region of the spectrum. metu.edu.tr When used in the OLED, the device produced bright light with high efficiency, demonstrating the practical viability of this class of imidazole derivatives as electroluminescent materials. metu.edu.tr
| Parameter | Value |
|---|---|
| Photoluminescence (PL) Peak (nm) | 488 |
| Maximum Luminance (cd/m²) | > 10,000 |
| Maximum Current Efficiency (cd/A) | 7.73 |
These results are highly encouraging for first-generation OLEDs and highlight the significant potential of the 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole scaffold. metu.edu.tr The strong performance is attributed to the material's good electronic properties and the balanced charge injection and transport facilitated by the device architecture. Further structural modifications, such as the strategic placement of electron-donating or -withdrawing groups, could lead to even more efficient and color-pure electroluminescent devices.
Mechanistic Biological Investigations of 5 4 Methoxyphenyl 2 Phenyl 1h Imidazole and Analogs in Vitro and Cellular Level
Enzyme Inhibition and Modulation Studies
The imidazole (B134444) scaffold is a prominent feature in a multitude of biologically active molecules, and its derivatives have been extensively studied for their potential to modulate various enzymes involved in disease pathogenesis.
Interaction with Specific Kinases (e.g., p38 MAP kinase, EGFR-TK) and Cytokine Release Pathways
Research into trisubstituted imidazole compounds has highlighted their role as potent inhibitors of key signaling kinases, which in turn affects the downstream production of inflammatory cytokines.
p38 MAP Kinase Inhibition:
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine protein kinases that play a central role in cellular responses to inflammatory cytokines and stress. medchemexpress.com Specifically, the p38α isoform is a key regulator of the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Synthetic compounds featuring a tri- or tetra-substituted imidazole scaffold are recognized as selective inhibitors of p38 MAP kinase. nih.gov These inhibitors function by competing with ATP for its binding pocket on the kinase. nih.gov
A range of trisubstituted imidazole derivatives have demonstrated significant p38α MAP kinase inhibitory activity. For instance, certain derivatives with a 4-fluorophenyl group, a pyrimidine (B1678525) ring, and a cyano- or carboxamide-substituted benzyl (B1604629) moiety have exhibited IC50 values in the nanomolar range, with some compounds showing IC50 values as low as 27.6 nM, 28 nM, and 31 nM. ijmphs.com The substitution pattern on the imidazole ring is crucial for potency and selectivity. nih.gov
EGFR-TK Inhibition:
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein (B1211001) with tyrosine kinase (TK) activity that is pivotal in regulating cell proliferation, survival, and differentiation. nih.gov Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. Trisubstituted imidazole derivatives have emerged as a class of compounds with the potential to inhibit EGFR-TK. nih.gov Some of these inhibitors have shown the ability to target drug-resistant mutants of EGFR, such as EGFR(L858R/T790M/C797S), with nanomolar potencies through a reversible binding mechanism. nih.gov
Cytokine Release Pathways:
The inhibition of p38 MAP kinase by imidazole derivatives directly impacts the production of inflammatory cytokines. By blocking the p38 pathway, these compounds can effectively reduce the release of TNF-α and IL-1β from immune cells. nih.gov This anti-cytokine activity underscores the anti-inflammatory potential of this class of compounds.
Table 1: p38α MAP Kinase Inhibitory Activity of Selected Imidazole Analogs
| Compound Type | IC50 (nM) | Reference |
| Trisubstituted imidazole with 4-fluorophenyl and pyrimidine moieties | 27.6 | ijmphs.com |
| Trisubstituted imidazole with 4-fluorophenyl and pyrimidine moieties | 28 | ijmphs.com |
| Trisubstituted imidazole with 4-fluorophenyl and pyrimidine moieties | 31 | ijmphs.com |
| Adezmapimod (SB 203580) - a reference pyridinyl imidazole inhibitor | 50 | medchemexpress.com |
| SB 202190 - a reference pyridinyl imidazole inhibitor | 50 | medchemexpress.com |
Inhibition of Epigenetic Enzymes (e.g., Sirtuins, Histone Deacetylases)
Recent studies have explored the interaction of imidazole-containing compounds with epigenetic modifying enzymes like sirtuins and histone deacetylases (HDACs), which are crucial regulators of gene expression.
Sirtuin Inhibition:
Sirtuins are a class of NAD+-dependent deacetylases that play significant roles in various cellular processes, including stress resistance, metabolism, and aging. Imidazole derivatives have been investigated as potential modulators of sirtuin activity. Some studies have shown that certain imidazole derivatives can act as inhibitors of sirtuins. For example, a series of synthesized imidazole derivatives demonstrated significant inhibitory activity against SIRT1, with some compounds achieving nearly complete inhibition. nih.gov
Histone Deacetylase (HDAC) Inhibition:
HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. A series of N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamides were designed and found to be nanomolar inhibitors of human HDACs. nih.gov These compounds induced hyperacetylation of histones H3 and H4 in vitro and in vivo. nih.gov The development of benzimidazole-based HDAC inhibitors has also been reported, with some compounds showing selective inhibition of specific HDAC isoforms, such as HDAC6. sigmaaldrich.com
Modulation of Specific Metabolic Enzymes (e.g., PTP1B, Lipoxygenases like ALOX15)
The imidazole scaffold has also been incorporated into inhibitors of metabolic enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) and lipoxygenases.
PTP1B Inhibition:
PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. The design of isothiazolidinone (IZD) inhibitors of PTP1B containing imidazole and imidazoline (B1206853) moieties has been described. guidetopharmacology.org These compounds have been shown to interact with the active site of PTP1B. guidetopharmacology.org Benzimidazole (B57391) derivatives have also been identified as PTP1B inhibitors, with some compounds exhibiting Ki values in the low micromolar range. otavachemicals.com
Lipoxygenase (ALOX15) Inhibition:
Arachidonate 15-lipoxygenase (ALOX15) is an enzyme involved in the metabolism of polyunsaturated fatty acids, and its activity has been implicated in inflammation and cancer. nih.gov A study focusing on the substrate-selective inhibition of ALOX15 investigated substituted 5-(4-methoxyphenyl)-1H-imidazoles. nih.gov Specifically, the compound N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide was synthesized and evaluated. nih.gov The study highlighted that the 5-(4-methoxyphenyl)-1H-imidazole core structure is a key pharmacophore for the selective inhibition of the linoleate (B1235992) oxygenase activity of rabbit ALOX15. nih.gov This suggests that the specific compound of interest, 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole , may also possess inhibitory activity against ALOX15, although direct experimental data is needed for confirmation.
Interaction with Other Biological Receptors and Molecular Targets (e.g., Nitric Oxide Synthase, Butyrylcholinesterase)
The versatility of the imidazole ring has led to its exploration as a pharmacophore for a diverse range of other biological targets.
Nitric Oxide Synthase (NOS) Inhibition:
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, and its overproduction is implicated in pathological conditions. Imidazole derivatives have been shown to inhibit nitric oxide synthase (NOS). For example, 1-(2-trifluoromethylphenyl)imidazole (B1683252) (TRIM) was found to be a relatively potent inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) with IC50 values of 28.2 µM and 27.0 µM, respectively, while being a weaker inhibitor of endothelial NOS (eNOS). nih.gov Other studies have also reported the synthesis of imidazole derivatives as selective nNOS inhibitors. nih.gov
Butyrylcholinesterase (BChE) Inhibition:
Butyrylcholinesterase is an enzyme involved in the hydrolysis of choline (B1196258) esters and has gained attention as a therapeutic target for Alzheimer's disease. Several studies have reported the synthesis and evaluation of imidazole derivatives as BChE inhibitors. medchemexpress.comnih.gov For instance, some mono- and di-substituted imidazole derivatives have shown nanomolar activity against BChE. medchemexpress.com Benzimidazole-based inhibitors have also been developed, with some compounds showing potent and selective inhibition of BChE. researchgate.net
Cellular Pathway Interrogation
The enzymatic inhibitory activities of imidazole analogs translate into significant effects at the cellular level, particularly concerning cell growth and survival pathways.
Studies on Cell Proliferation and Cell Cycle Progression Modulation (e.g., Induction of Apoptosis, Cell Cycle Arrest in Cell Lines)
A substantial body of evidence indicates that substituted imidazole derivatives can suppress the proliferation of cancer cells by inducing programmed cell death (apoptosis) and halting the cell cycle.
Induction of Apoptosis:
Numerous studies have demonstrated the pro-apoptotic effects of imidazole-based compounds in various cancer cell lines. For example, a series of trisubstituted imidazoles were found to induce apoptosis in human breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. nih.gov Another study showed that a novel imidazole derivative induced apoptosis in HeLa cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the inhibition of SIRT6 by an imidazole derivative was shown to trigger oxidative stress-mediated apoptosis in non-small cell lung cancer cell lines. nih.govnih.gov
Cell Cycle Arrest:
In addition to inducing apoptosis, imidazole derivatives have been observed to cause cell cycle arrest. For instance, a 2,4,5-trisubstituted imidazole derivative was reported to induce cell cycle arrest in the G2/M phase in A549 lung cancer cells. genecards.org Another study on novel benzimidazole derivatives found that the most potent compound arrested the cell cycle at the S phase in A549 cells. nih.gov
Antiproliferative Activity:
Table 2: Cellular Activities of Selected Imidazole Analogs
| Compound/Analog Type | Cellular Effect | Cell Line(s) | Reference |
| Trisubstituted-imidazoles | Induction of Apoptosis via PI3K/Akt/mTOR inhibition | Breast Cancer | nih.gov |
| Novel Imidazole Derivative (4f) | Induction of Apoptosis (Bax up, Bcl-2 down) | HeLa | nih.gov |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297) | SIRT6 Inhibition leading to Apoptosis | NSCLC | nih.govnih.gov |
| 2,4,5-Trisubstituted Imidazole (NSC 771432) | G2/M Phase Cell Cycle Arrest, Inhibition of Migration | A549 (Lung Cancer) | genecards.org |
| Novel Benzimidazole Derivative (5o) | S Phase Cell Cycle Arrest, Induction of Apoptosis | A549 (Lung Cancer) | nih.gov |
| 2,4,5-Triphenyl-1H-imidazole derivatives | Antiproliferative Activity | Melanoma | researchgate.net |
Mechanisms of Action at the Cellular Level (e.g., Signal Transduction Pathway Modulation)
The anti-inflammatory and immunomodulatory effects of imidazole derivatives, including those structurally related to this compound, are rooted in their ability to modulate key signal transduction pathways. Research has shown that certain fluorophenyl-imidazole analogs can significantly influence macrophage polarization, a critical process in the inflammatory response. These compounds have been observed to suppress the pro-inflammatory M1 macrophage phenotype while promoting the anti-inflammatory M2 phenotype. nih.gov This shift is characterized by a decrease in the production of pro-inflammatory cytokines and nitric oxide metabolites. nih.gov
A key mechanism underlying this effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Specifically, a fluorophenyl-imidazole derivative demonstrated the ability to inhibit the translocation of the p65 subunit of NF-κB into the nucleus in lipopolysaccharide (LPS)-induced macrophages. nih.gov Concurrently, this compound was found to upregulate the production of anti-inflammatory cytokines such as IL-4, IL-10, and IL-13, which are associated with the M2 macrophage phenotype. nih.gov This suggests a targeted modulation of the cellular signaling cascade that governs the inflammatory response, steering it towards resolution. nih.gov
Furthermore, the anticancer properties of some benzimidazole derivatives, which share a core structure with the subject compound, are attributed to their capacity to interfere with various signaling pathways. These mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of receptors crucial for cancer progression like topoisomerases and various kinases. nih.gov While not directly studied for this compound, these findings in structurally similar compounds highlight the potential for imidazole-based molecules to exert their biological effects through the intricate modulation of cellular signaling. nih.govnih.govresearchgate.netoncotarget.com
Investigation of Antimicrobial and Antifungal Mechanisms (In Vitro)
Interference with Bacterial DNA Replication, Cell Wall Synthesis, and Cell Membrane Disruption
The imidazole moiety is a core component of various antimicrobial agents that exhibit diverse mechanisms of action. While direct studies on this compound's specific interference with bacterial DNA replication are not extensively detailed in the provided context, the broader class of imidazole-containing compounds is known to possess antibacterial properties. nih.gov Some nitroimidazole derivatives, for instance, are known to be prodrugs that, upon reduction within anaerobic bacteria, form radical anions that can damage DNA. nih.gov
More relevant to the broader class of antimicrobials, the inhibition of cell wall synthesis is a well-established mechanism for antibacterial action. nih.govnih.govmdpi.comdntb.gov.ua Glycopeptide and β-lactam antibiotics, for example, target key steps in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com Some phenylthiazole compounds, which are also heterocyclic structures, have been shown to inhibit cell wall synthesis in Gram-positive bacteria, including vancomycin-resistant enterococci (VRE). nih.gov These compounds can also disrupt the proton motive force in bacterial membrane vesicles, indicating a multi-faceted antibacterial strategy. nih.gov
Amphiphilic peptides with broad-spectrum antibacterial activity have been shown to function by permeabilizing the bacterial membrane, dissipating the membrane potential, and inducing the production of reactive oxygen species (ROS). nih.gov Although structurally different from this compound, this highlights membrane disruption as a viable antibacterial mechanism.
Inhibition of Fungal Enzyme Systems (e.g., Lanosterol (B1674476) 14α-demethylase)
A primary and well-documented antifungal mechanism of action for imidazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. nih.gov Specifically, imidazole antifungal agents are known to target and inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme. nih.govnih.gov This enzyme is crucial for the conversion of lanosterol to ergosterol. nih.gov
The inhibition of lanosterol 14α-demethylase by imidazole compounds leads to an accumulation of lanosterol and other methylated sterol precursors in the fungal cell membrane. nih.gov This alteration in sterol composition changes the physical properties of the membrane, increasing its permeability and disrupting the activity of membrane-bound enzymes. nih.gov This mechanism is not only effective against fungi but has also been explored as a target in other organisms like Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov
Beyond the primary target of lanosterol 14α-demethylase, some imidazole derivatives may also affect the synthesis of other cellular components like triglycerides and phospholipids. nih.gov Furthermore, they can induce changes in oxidative and peroxidative enzyme activities, which can lead to the accumulation of toxic levels of hydrogen peroxide within the fungal cell, contributing to cellular damage and necrosis. nih.gov
Broad-Spectrum Activity against Specific Microbial Strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
Derivatives of the imidazole scaffold have demonstrated a wide range of antimicrobial activity against various pathogenic microorganisms. nih.gov
In terms of antibacterial activity, studies on different imidazole-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 4,5-diphenyl-1H-imidazole derivatives have been screened against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). While many derivatives showed no activity, specific compounds exhibited potent activity against Staphylococcus aureus, with one being twice as potent as the standard drug ciprofloxacin. scirp.orgsemanticscholar.org Another study on a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, and its metal complexes reported antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. nih.gov
With respect to antifungal activity, imidazole derivatives are well-known for their effectiveness against yeasts like Candida albicans. nih.govnih.gov The aforementioned study on the tetra-substituted imidazole also demonstrated its inhibitory effects against Candida albicans. nih.gov The mechanism often involves the inhibition of ergosterol biosynthesis, as detailed in the previous section. nih.gov Some imidazole derivatives also inhibit the transformation of Candida albicans from its blastospore form to its invasive mycelial form, which is a key step in its pathogenesis. nih.gov
Below is a table summarizing the antimicrobial activity of some imidazole derivatives against the specified microbial strains.
| Compound Class | Test Organism | Activity | Reference |
| 4,5-Diphenyl-1H-imidazole derivatives | Staphylococcus aureus | Potent (one derivative 2x ciprofloxacin) | scirp.orgsemanticscholar.org |
| 4,5-Diphenyl-1H-imidazole derivatives | Escherichia coli | No significant activity reported | scirp.orgsemanticscholar.org |
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Staphylococcus aureus | Active | nih.gov |
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Escherichia coli | Active | nih.gov |
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Candida albicans | Active | nih.gov |
| Imidazole derivatives | Candida albicans | Inhibits mycelial transformation | nih.gov |
Antioxidant Property Evaluation
Free Radical Scavenging Capabilities
The imidazole ring and its derivatives have been investigated for their potential as antioxidant agents, with studies demonstrating their ability to scavenge free radicals. researchgate.net Free radicals are highly reactive species that can cause oxidative stress, a condition linked to various diseases. researchgate.netarxiv.org Antioxidants can neutralize these radicals, thus mitigating cellular damage. arxiv.org
The antioxidant potential of imidazole derivatives has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govresearchgate.net For example, a study on 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) found it to be a better antioxidant than its metal complexes. nih.gov The antioxidant activity of such compounds is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing it. researchgate.netnih.gov
The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl rings attached to the imidazole core can significantly influence the antioxidant activity. mdpi.comresearchgate.net Phenolic compounds are well-known for their antioxidant properties. mdpi.com Research on bifunctional 2H-imidazole-derived phenolic compounds has shown that the conjugation of a polyphenolic subunit to the imidazole ring can enhance antioxidant capacity. mdpi.com The free radical scavenging activity of these compounds is often evaluated through their ability to scavenge stable free radicals like DPPH. nih.govresearchgate.net
The following table presents data from a study on the DPPH radical scavenging activity of an imidazole derivative, showcasing the percentage of scavenging at different concentrations.
| Concentration (µg/mL) | % DPPH Scavenging Activity |
| 10 | 25.3 |
| 20 | 45.8 |
| 40 | 68.2 |
| 60 | 85.1 |
| 80 | 92.5 |
| 100 | 96.7 |
This data is representative and based on findings for related imidazole compounds.
Reduction of Lipid Peroxidation Processes
The uncontrolled oxidation of lipids within cellular membranes, a process known as lipid peroxidation, is a significant contributor to cellular damage and is implicated in a variety of pathological conditions. This destructive chain reaction is propagated by free radicals, leading to the degradation of lipids, loss of membrane integrity, and the formation of reactive aldehydes that can damage other cellular components. Antioxidants can interrupt this cascade by neutralizing the chain-carrying peroxyl radicals. While direct studies on the inhibition of lipid peroxidation by this compound are not extensively documented in the reviewed literature, research on structurally similar imidazole derivatives provides significant insights into their potential to mitigate these damaging processes.
Investigations into various substituted imidazole compounds have demonstrated notable antioxidant and radical-scavenging activities, which are fundamental to preventing lipid peroxidation. The antioxidant capacity of these molecules is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and terminating the oxidative chain reaction.
A study on a series of 2,4,5-triphenyl-1H-imidazole derivatives, which are structurally analogous to this compound, assessed their antioxidant potential using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonate) (B1234455) (ABTS) radical scavenging tests. mdpi.com These assays measure the capacity of a compound to neutralize stable free radicals, a key indicator of its potential to inhibit lipid peroxidation. The results revealed that the substitution pattern on the phenyl rings significantly influences the antioxidant activity. For instance, compounds bearing hydroxyl groups in addition to methoxy groups showed enhanced radical scavenging capabilities. mdpi.com
Furthermore, direct evidence of lipid peroxidation inhibition has been observed in studies of related benzimidazole derivatives. In one such investigation, various 2-(phenyl)-1H-benzo[d]imidazol-1-yl acetohydrazide derivatives were evaluated for their ability to inhibit nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-dependent lipid peroxidation in rat liver microsomes. nih.gov This assay provides a direct measure of a compound's ability to protect biological membranes from oxidative damage. The findings indicated that several of the synthesized benzimidazoles exhibited significant inhibition of lipid peroxidation, with the degree of inhibition being dependent on the nature of the substituents on the phenyl ring. nih.gov For example, a derivative with a p-bromophenyl substituent at the second position of the benzimidazole ring demonstrated a 57% inhibition of lipid peroxidation. nih.gov
The mechanism by which these imidazole-based compounds likely reduce lipid peroxidation involves the stabilization of peroxyl radicals. The imidazole nucleus, along with its aromatic substituents, can delocalize the unpaired electron of a radical species, thereby reducing its reactivity and preventing it from abstracting a hydrogen atom from a lipid molecule, which is the propagating step of lipid peroxidation. The presence of an electron-donating group, such as a methoxy group on the phenyl ring, is expected to enhance this antioxidant capacity by increasing the electron density on the aromatic system, making it a more effective radical scavenger.
While direct experimental data for this compound is pending, the collective findings from studies on its analogs strongly suggest its potential as an inhibitor of lipid peroxidation processes.
Interactive Data Table: Antioxidant Activity of Imidazole Analogs
The following table summarizes the antioxidant activity of various imidazole derivatives from the literature, providing an indication of their potential to reduce lipid peroxidation.
| Compound/Analog | Assay | Activity Measurement | Result | Reference |
| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | DPPH | EC50 | Not explicitly stated, but the study included this compound in a series showing antioxidant potential. | mdpi.com |
| 2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | DPPH | EC50 | Not explicitly stated, but the study included this compound in a series showing antioxidant potential. | mdpi.com |
| 2-(2-Phenyl)-1H-benzo[d]imidazol-1-yl)-N'-(p-bromobenzylidene)acetohydrazide | Lipid Peroxidation Inhibition | % Inhibition | 57% | nih.gov |
| 2-(2-Phenyl)-1H-benzo[d]imidazol-1-yl)-N'-(p-chlorobenzylidene)acetohydrazide | Lipid Peroxidation Inhibition | % Inhibition | 48% | nih.gov |
| 2-(2-Phenyl)-1H-benzo[d]imidazol-1-yl)-N'-(p-fluorobenzylidene)acetohydrazide | Lipid Peroxidation Inhibition | % Inhibition | 45% | nih.gov |
| 2-(2-Phenyl)-1H-benzo[d]imidazol-1-yl)-N'-(p-nitrobenzylidene)acetohydrazide | Lipid Peroxidation Inhibition | % Inhibition | 35% | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Position and Electronic Nature on Molecular Activity (Biological and Photophysical)
The identity and placement of substituents on the aryl rings of the imidazole (B134444) core profoundly influence its electronic properties, which in turn dictate its activity. The electronic nature of these groups—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—is a key determinant of the molecule's photophysical and biological behavior. researchgate.netmiddlebury.edu
Electron-donating groups, such as the methoxy (B1213986) (MeO-) group present in 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole, activate the aromatic system by increasing its electron density. researchgate.netmiddlebury.edu This activation generally facilitates electrochemical redox processes. researchgate.netrsc.org Studies on a series of lophine derivatives have shown that compounds bearing strong EDGs like dimethylamino (-N(Me)₂) or methoxy (-OMe) are more easily oxidized compared to the unsubstituted parent compound. researchgate.netrsc.org
Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) deactivate the ring system. researchgate.netmiddlebury.edu This modulation of electron density directly affects the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The ability to "engineer" the HOMO-LUMO energy gap by selecting appropriate substituents is a cornerstone of designing these molecules for specific applications, such as in luminescent materials. rsc.orgpsu.edu
The photophysical properties are also highly sensitive to substituent effects. The introduction of EDGs or EWGs can shift the absorption and emission spectra. For instance, in a study of lophine derivatives, compounds with strong EDGs showed a significant shift in their absorption wavelengths. psu.edu The fluorescence quantum yield, a measure of the efficiency of light emission, is similarly affected by the electronic nature and position of substituents. middlebury.edupsu.edu For example, the fluorescence intensity of certain double imidazole derivatives of lophine increases when a methoxy group is introduced on the 4,5-phenyl rings. middlebury.edu
The following tables summarize findings from studies on lophine derivatives, illustrating the impact of various substituents on their photophysical and electrochemical properties.
Table 1: Photophysical Properties of Substituted Lophine Derivatives Data sourced from studies on lophine derivatives with substituents at the para-position of the C-2 phenyl ring. psu.edu
Table 2: Electrochemical Properties of Substituted Lophine Derivatives Data sourced from cyclic voltammetric experiments on lophine derivatives with substituents at the para-position of the C-2 phenyl ring. psu.edu
In terms of biological activity, systematic modifications have also revealed clear SAR trends. For example, in a series of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazoles evaluated for anticonvulsant activity, the compound with a bromo substituent was identified as the most potent. researchgate.net While excluding therapeutic details, this demonstrates a direct link between the electronic nature of a substituent and a specific biological response.
Stereochemical Influence on Molecular Recognition and Interactions
The three-dimensional arrangement of the phenyl rings relative to the central imidazole core is a critical factor governing the molecule's properties and interactions. Multi-aryl substituted imidazoles are not planar molecules. nih.govresearchgate.net Single-crystal X-ray diffraction studies of related structures reveal significant dihedral (twist) angles between the planes of the aryl substituents and the imidazole ring. nih.govresearchgate.net For instance, in 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, the various phenyl and phenol (B47542) rings are twisted relative to the central imidazole moiety. nih.gov Similarly, the dihedral angle between the benzimidazole (B57391) ring and the 4-methoxyphenyl (B3050149) substituent in 2-(4-Methoxyphenyl)-1H-benzimidazole is 34.12°. researchgate.net
This inherent non-planarity arises from steric hindrance between the bulky aryl groups. nih.gov This twisting has profound consequences for the molecule's photophysical properties. A twisted chromophore can restrict intramolecular motion, which is a key strategy to prevent self-quenching and achieve high photoluminescence quantum yields, particularly in the solid state. researchgate.netlookchem.com
Stereochemistry also plays a vital role in molecular recognition. The specific 3D shape and arrangement of functional groups determine how the molecule can "fit" into a binding site on a protein or interact with a surface. researchgate.net The non-planar structure creates a unique topological profile that can lead to specific intermolecular interactions, such as π-π stacking and hydrogen bonding, which stabilize crystal structures and mediate recognition events. For example, the propensity for 1H-imidazole moieties to form strong intermolecular or intramolecular hydrogen bonds is well-documented. researchgate.net
Rational Design Principles for Modulating Specific Interactions (Excluding Therapeutic Efficacy)
The insights gained from SAR and SPR studies form the basis for the rational design of new imidazole derivatives with tailored properties. The goal is to modulate specific interactions by making deliberate structural modifications.
One key principle is the tuning of electronic properties through substituent modification. As established, the HOMO-LUMO energy gap can be precisely engineered by adding specific EDGs or EWGs to the aryl rings. researchgate.netrsc.orgpsu.edu This allows for the design of molecules with specific redox potentials or absorption/emission characteristics for applications like chemical sensors or organic light-emitting diodes (OLEDs). researchgate.netlookchem.com For example, to create a material that absorbs and emits light at a longer wavelength (a red shift), a designer might incorporate a strong electron-donating group like -N(Me)₂. psu.edu
A second principle involves the strategic use of steric hindrance to control molecular conformation and, consequently, function. By introducing bulky substituents at specific positions, one can enforce a particular twist angle between the rings. researchgate.netlookchem.com This is a powerful tool for enhancing solid-state luminescence, as the twisted structure can inhibit the intermolecular π-π stacking that often leads to fluorescence quenching. researchgate.net
A third principle is the optimization of polar interactions to guide molecular recognition. nih.gov This involves the precise placement of hydrogen bond donors and acceptors to create specific, directional interactions with a target molecule or surface. For example, the imidazole N-H group is a potent hydrogen bond donor, and its position, along with other polar groups like the methoxy oxygen, can be used to control the binding orientation and strength in a non-covalent complex. researchgate.netresearchgate.net By systematically altering these features, molecules can be designed to interact with high specificity, a fundamental requirement for creating selective sensors or advanced materials.
Future Research Directions and Advanced Applications Non Clinical
Development of Novel Synthetic Methodologies for Complex Imidazole (B134444) Architectures
The synthesis of highly substituted imidazoles, such as 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole, is a cornerstone of medicinal and materials chemistry. ijsrp.org Future research is geared towards developing more efficient, sustainable, and versatile synthetic methods. Traditional methods often require harsh conditions, long reaction times, and can result in low yields. nih.gov
Modern approaches focus on one-pot, multi-component reactions, which offer a streamlined pathway to complex imidazole structures. nih.govrsc.org The use of microwave irradiation is a promising green chemistry approach, often leading to shorter reaction times, higher yields, and reduced energy consumption. ijsrp.orgnih.gov Researchers are also exploring a variety of catalysts to improve reaction efficiency, including iodine, silica-supported catalysts, and ionic liquids. nih.govnih.gov The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), remains a pivotal method, with ongoing efforts to expand its applicability, including DNA-compatible versions. mdpi.com The development of novel catalysts, such as magnetic nanoparticles, further enhances the ease of separation and recyclability, aligning with the principles of green chemistry. nih.govrsc.org
| Synthetic Approach | Key Features | Potential Advantages |
| Multi-component Reactions | One-pot synthesis combining three or more reactants. nih.gov | High atom economy, reduced waste, simplified procedures. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. ijsrp.orgnih.gov | Rapid reaction times, improved yields, energy efficiency. nih.gov |
| Novel Catalysis | Employs catalysts like iodine, ionic liquids, or magnetic nanoparticles. nih.govnih.govrsc.org | Increased reaction rates, milder conditions, catalyst recyclability. |
| van Leusen Imidazole Synthesis | Based on the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.com | Versatile for creating various substituted imidazoles. mdpi.com |
Exploration of Advanced Spectroscopic Techniques for Real-time Molecular Behavior Studies
Understanding the dynamic behavior of this compound at a molecular level is crucial for its application. Advanced spectroscopic techniques are pivotal in elucidating these real-time dynamics. Techniques such as FT-IR and FT-Raman spectroscopy have been used to analyze the vibrational modes of related imidazole compounds. ijrar.org
Future explorations will likely involve time-resolved spectroscopic methods, like femtosecond transient absorption spectroscopy, to monitor the ultrafast photophysical and photochemical processes that occur upon light excitation. Polarized IR spectroscopy of crystalline samples at different temperatures can provide detailed insights into hydrogen-bonding networks and molecular interactions within the crystal lattice. nih.gov These studies help in understanding phenomena like H/D isotopic self-organization and vibrational exciton (B1674681) interactions, which are influenced by the molecular arrangement. nih.gov Such detailed spectroscopic analysis, combining experimental data with theoretical calculations, is essential for a comprehensive understanding of the structure-property relationships in these molecules. ijrar.orgnih.gov
Computational Design of Imidazole-Based Molecular Probes for Diverse Scientific Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the rational design of novel imidazole-based molecules for specific applications. ijrar.orgrsc.org By modeling the electronic structure and properties of this compound and its derivatives, researchers can predict their behavior and guide synthetic efforts.
DFT calculations are used to optimize molecular geometries, calculate vibrational frequencies, and analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electronic transitions and reactivity. ijrar.orgtandfonline.com These computational studies can predict photophysical properties, such as absorption and emission spectra, and nonlinear optical (NLO) properties. tandfonline.comrsc.org Molecular docking and dynamics simulations are employed to investigate the interactions of these imidazole derivatives with biological macromolecules, such as proteins and DNA, which is fundamental for designing molecular probes and sensors. nih.govnih.govnih.govscielo.br This in silico approach accelerates the discovery process, allowing for the screening of large libraries of virtual compounds and the identification of promising candidates for synthesis and experimental validation. nih.govnih.gov
| Computational Technique | Application in Imidazole Research | Insights Gained |
| Density Functional Theory (DFT) | Optimization of molecular structure, calculation of electronic and vibrational properties. ijrar.orgrsc.orgtandfonline.com | Geometric parameters, vibrational modes, HOMO-LUMO energy gaps, molecular electrostatic potential. ijrar.org |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. rsc.org | Understanding of charge transfer characteristics and photophysical behavior. rsc.org |
| Molecular Docking | Simulation of the binding of imidazole derivatives to target macromolecules. nih.govnih.gov | Prediction of binding modes, affinities, and key intermolecular interactions. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of imidazole-biomolecule complexes. tandfonline.comnih.govscielo.br | Information on conformational changes and the stability of interactions over time. tandfonline.comscielo.br |
Expansion of Photophysical Research for Advanced Materials and Imaging Technologies
The unique photophysical properties of imidazole derivatives, including those of this compound, make them attractive candidates for advanced materials and imaging technologies. researchgate.net These compounds can exhibit interesting phenomena such as aggregation-induced emission (AIE) and solvatochromism, where their fluorescence properties change with the environment. nih.gov
A key area of future research is the development of imidazole-based probes for two-photon imaging. Two-photon absorption allows for deeper tissue penetration and reduced photodamage, making it highly suitable for in vivo imaging. rsc.orgresearchgate.net Researchers are designing and synthesizing novel imidazole chromophores with large two-photon absorption cross-sections. rsc.orgnih.gov Furthermore, the ability to functionalize the imidazole scaffold allows for the creation of targeted probes for specific organelles within living cells. acs.org By conjugating the imidazole fluorophore to specific targeting moieties, it is possible to achieve selective staining of mitochondria, lysosomes, or other cellular compartments, enabling detailed studies of cellular processes. acs.org The development of such probes holds significant promise for advancing our understanding of cell biology. nih.gov
Deepening Mechanistic Understanding of Molecular Interactions in Biological Systems (Excluding Clinical Translation)
A fundamental understanding of how this compound and related compounds interact with biological systems at a molecular level is crucial, independent of any direct clinical application. The imidazole ring is a versatile interaction motif, capable of participating in hydrogen bonding, π-π stacking, and cation-π interactions. nih.govnih.gov It is a key component of the amino acid histidine, which plays a vital role in the structure and function of many proteins and enzymes. nih.govwikipedia.org
Future research will focus on elucidating the specific non-covalent interactions between imidazole derivatives and biomolecules like proteins and nucleic acids. nih.govrsc.org Spectroscopic techniques, combined with computational modeling, can reveal the nature and strength of these interactions. nih.govnih.gov For example, fluorescence quenching studies can be used to investigate the binding of imidazole compounds to proteins like bovine serum albumin (BSA), providing insights into binding constants and thermodynamic parameters. nih.gov Quantum chemical studies can systematically investigate the influence of various non-covalent interactions on the properties of the imidazole ring, such as its proton-donating and -accepting abilities, which is critical for its role in biological processes. nih.gov Understanding these fundamental molecular interactions is essential for the rational design of imidazole-based tools for chemical biology and other non-clinical scientific applications. acs.orgrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, a benzaldehyde derivative (e.g., 4-methoxybenzaldehyde) reacts with ammonium acetate and a phenyl-substituted aldehyde under reflux in acetic acid or ethanol. Catalysts like iodine or microwave irradiation may enhance reaction efficiency .
- Critical Parameters : Solvent polarity (e.g., ethanol vs. DMF) significantly affects cyclization efficiency. Elevated temperatures (80–120°C) and reaction times (6–24 hrs) are common, with yields ranging from 50–85% depending on substituent electronic effects .
Q. How is structural characterization of this compound validated?
- Analytical Techniques :
- NMR : Distinct peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substituent positions. Splitting patterns in -NMR distinguish imidazole protons .
- X-ray Crystallography : Single-crystal studies reveal dihedral angles between the imidazole core and aryl substituents, critical for understanding π-π stacking interactions (e.g., 11.5° deviation in analogous compounds) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% deviation .
Q. What are the common impurities encountered during synthesis, and how are they resolved?
- Impurity Sources : Incomplete cyclization may yield open-chain intermediates. Side reactions with excess reagents (e.g., unreacted aldehydes) are also observed.
- Purification Strategies : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) effectively isolates the target compound. HPLC purity ≥98% is achievable with optimized gradients .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy vs. halogen) modulate the compound’s reactivity and bioactivity?
- Mechanistic Insights : The electron-donating methoxy group enhances aryl ring stability but may reduce electrophilicity at the imidazole C2 position. Comparative studies with halogenated analogs (e.g., 5-(4-chlorophenyl) derivatives) show altered binding affinities in enzyme inhibition assays due to steric and electronic factors .
- Case Study : Fluorine substitution at the phenyl ring increases metabolic stability but may reduce solubility, requiring formulation adjustments .
Q. What computational strategies predict the binding modes of this compound derivatives with biological targets?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) identifies key interactions. For example, the methoxyphenyl group may occupy hydrophobic pockets, while the imidazole nitrogen forms hydrogen bonds with catalytic residues .
- MD Simulations : Molecular dynamics (100 ns trajectories) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How can factorial design optimize reaction conditions for scaled-up synthesis?
- Experimental Design : A 2 factorial design evaluates variables like temperature (X1), catalyst loading (X2), and solvent ratio (X3). Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, 5 mol% iodine, ethanol/water 4:1) to maximize yield and minimize byproducts .
Q. What contradictions exist in reported biological activities of similar imidazole derivatives, and how can they be resolved?
- Data Discrepancies : For example, some studies report potent antimicrobial activity (MIC ≤10 µg/mL), while others show inactivity. Possible factors include strain variability, assay protocols (broth microdilution vs. disk diffusion), or compound purity .
- Resolution : Standardized testing (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) clarify discrepancies. Synergistic studies with known antibiotics (e.g., β-lactams) may enhance reproducibility .
Methodological Challenges
Q. What strategies address low solubility of this compound in aqueous media for in vitro assays?
- Formulation Approaches : Use of co-solvents (DMSO ≤1%), cyclodextrin inclusion complexes, or nanoemulsions improves solubility. Dynamic light scattering (DLS) confirms nanoparticle size (100–200 nm) for cellular uptake studies .
Q. How are reaction intermediates monitored in real-time during synthesis?
- In Situ Techniques : ReactIR spectroscopy tracks carbonyl intermediate formation (e.g., 1700 cm peak). LC-MS with electrospray ionization identifies transient species (e.g., m/z 320.1 for protonated intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
